

understanding the reactivity of ethyl methylcarbamate

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Compound Name: Ethyl methylcarbamate

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An In-Depth Technical Guide to the Reactivity of **Ethyl Methylcarbamate**

Executive Summary

Ethyl methylcarbamate ($C_4H_9NO_2$), a key carbamate ester, presents a fascinating landscape of chemical reactivity governed by the interplay of its amide and ester functionalities. This guide provides a comprehensive exploration of its core reactivity principles, delving into the mechanistic underpinnings of its primary transformation pathways. We will examine nucleophilic substitution at the electrophilic carbonyl center, the kinetics and mechanisms of hydrolysis under various pH conditions, thermal decomposition routes, and reactions involving the nitrogen atom. This document is structured to provide not only theoretical knowledge but also practical, field-proven insights, including detailed experimental protocols for studying its degradation and analytical methods for product characterization. The causal relationships behind experimental choices are elucidated to ensure a self-validating and trustworthy framework for researchers.

Fundamental Properties and Structural Overview

Ethyl methylcarbamate is a colorless liquid soluble in water and organic solvents like alcohol. [1][2] Its reactivity is intrinsically linked to its structure, which features an electrophilic carbonyl carbon, an ethoxy leaving group, and a secondary amine nitrogen. This unique combination makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals but also susceptible to specific degradation pathways.[1][3]

Table 1: Physicochemical Properties of **Ethyl Methylcarbamate**

| Property | Value | Reference |
|---------------------|---|-----------|
| Molecular Formula | C ₄ H ₉ NO ₂ | [2][4] |
| Molecular Weight | 103.12 g/mol | [2][4] |
| CAS Number | 105-40-8 | |
| Boiling Point | 170 °C | [4] |
| Density | 1.011 - 1.02 g/mL | [2][4] |
| Flash Point | 61 °C (142 °F) | |
| Solubility in Water | Soluble | [1][2] |

Core Reactivity: The Carbamate Functional Group

The chemical behavior of **ethyl methylcarbamate** is dominated by the carbamate moiety. The resonance delocalization of the nitrogen lone pair into the carbonyl group gives the C-N bond partial double-bond character, making it more stable than a typical amine. However, the carbonyl carbon remains significantly electrophilic and is the primary site for nucleophilic attack. [1][5]

Key reaction centers include:

- The Carbonyl Carbon (C=O): Highly susceptible to nucleophilic attack, leading to substitution reactions.
- The N-H Proton: Can be abstracted by strong bases, initiating elimination pathways.
- The Ester Linkage (C-OEt): The ethoxy group serves as a competent leaving group in substitution reactions.

Major Reaction Pathways

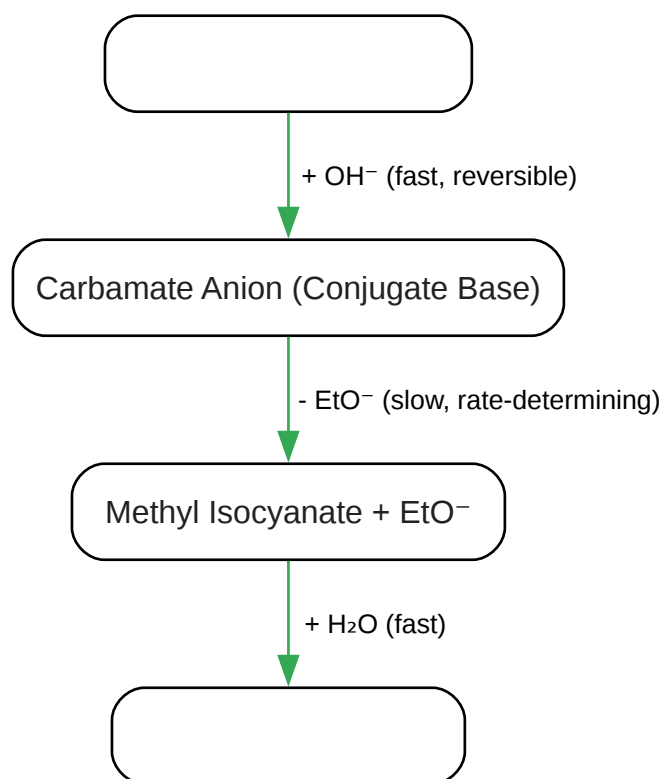
Nucleophilic Substitution at the Carbonyl Carbon

The most characteristic reactions of **ethyl methylcarbamate** involve the attack of a nucleophile on the electrophilic carbonyl carbon.^[1] This proceeds through a tetrahedral intermediate, analogous to the bimolecular acyl substitution (BAC2) mechanism in esters. When water acts as the nucleophile, the reaction follows a second-order (SN2-type) pathway.^[1] The activation energy for this water-mediated substitution is approximately 85.2 kJ/mol.^[1]

Caption: General Mechanism for Nucleophilic Acyl Substitution.

3.1.1. Hydrolysis: A Critical Degradation Pathway Hydrolysis is a primary degradation route for carbamates. The mechanism is highly dependent on the pH of the medium.

- **Alkaline Hydrolysis:** Under basic conditions, N-methylcarbamates like **ethyl methylcarbamate** can undergo hydrolysis via two competing mechanisms.
 - **BAC2 Mechanism:** Direct nucleophilic attack by a hydroxide ion on the carbonyl carbon.
 - **Elimination-Conjugate Base (E1cB) Mechanism:** This pathway is particularly relevant for N-alkyl carbamates. It involves a rapid, reversible deprotonation of the nitrogen atom by a base, followed by a slower, rate-determining elimination of the ethoxide leaving group to form a methyl isocyanate intermediate.^{[6][7]} This intermediate is then rapidly hydrolyzed to methylamine and carbon dioxide. The positive activation entropy observed in the hydrolysis of similar N-methylcarbamates supports the E1cB mechanism.^[6]



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Caption: E1cB Mechanism for Alkaline Hydrolysis.

- Acid-Catalyzed and Neutral Hydrolysis: Acid-catalyzed hydrolysis is not a significant pathway for carbamates.[8] Protonation of the nitrogen atom deactivates the molecule towards nucleophilic attack, making this route less favorable than for simple esters. Under neutral conditions, water can act as a weak nucleophile, leading to slow hydrolysis.[1]

Thermal Decomposition

When heated, carbamates can undergo unimolecular decomposition. For ethyl N-alkyl-N-arylcarbamates, gas-phase pyrolysis between 329-380°C yields an amine, carbon dioxide, and an alkene.[9][10] This suggests a likely pathway for **ethyl methylcarbamate** involves a β -elimination reaction through a cyclic transition state. Competing pathways, such as the formation of methyl isocyanate and ethanol, may also occur.[9]

Hazardous decomposition products under fire conditions include nitrogen oxides (NO_x), carbon monoxide (CO), and carbon dioxide (CO_2).[11][12]

Reactions at the Nitrogen Atom

The secondary amine nitrogen in **ethyl methylcarbamate** is also a site of reactivity.

- Nitrosation: In the presence of reactive nitrogen species (RNS), such as the nitrosonium ion (NO^+), the nitrogen atom can undergo electrophilic attack to form N-nitroso derivatives.^[1] This reaction is of particular interest in biological systems where RNS are present.^[1]

Experimental Methodologies & Protocols

To provide actionable insights, this section details standardized protocols for investigating the reactivity of **ethyl methylcarbamate**.

Protocol: Kinetic Analysis of Alkaline Hydrolysis via HPLC

This protocol describes a method to determine the pseudo-first-order rate constant for the alkaline hydrolysis of **ethyl methylcarbamate**.

Objective: To quantify the rate of disappearance of **ethyl methylcarbamate** under defined alkaline conditions.

Methodology:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of **ethyl methylcarbamate** in acetonitrile.
 - Prepare a series of buffered aqueous solutions at a constant high pH (e.g., pH 10, 11, 12) using a borate or phosphate buffer system to maintain constant ionic strength.
- Reaction Initiation:
 - Equilibrate the buffer solution to the desired temperature (e.g., 25°C, 35°C, 45°C) in a thermostatted water bath.
 - Initiate the reaction by adding a small aliquot of the **ethyl methylcarbamate** stock solution to the buffer to achieve a final concentration of ~100 μM . Ensure the volume of acetonitrile

is <1% of the total volume to minimize solvent effects.

- Time-Course Sampling:
 - At predetermined time intervals ($t = 0, 5, 10, 20, 30, 60$ minutes, etc.), withdraw an aliquot of the reaction mixture.
 - Immediately quench the reaction by adding the aliquot to a vial containing an equal volume of a quenching solution (e.g., 0.1 M HCl) to neutralize the base and halt the hydrolysis.
- HPLC Analysis:
 - Inject the quenched samples onto a reverse-phase HPLC system (e.g., C18 column).
 - Use an isocratic mobile phase (e.g., 40:60 acetonitrile:water) with UV detection at an appropriate wavelength (~210 nm).
 - Quantify the peak area of the remaining **ethyl methylcarbamate** at each time point.
- Data Analysis:
 - Plot the natural logarithm of the **ethyl methylcarbamate** concentration ($\ln[\text{EMC}]$) versus time.
 - The slope of the resulting linear regression will be equal to $-k_{\text{obs}}$, where k_{obs} is the pseudo-first-order rate constant.

Causality Behind Choices:

- HPLC over UV-Vis: HPLC provides superior separation and specificity, avoiding interference from potential degradation products that might absorb at the same wavelength.
- Quenching: Immediate neutralization is critical to stop the reaction at a precise time point, ensuring accurate kinetic data.
- Pseudo-First-Order Conditions: Using a large excess of hydroxide (by maintaining a constant high pH) simplifies the kinetics, allowing the rate to be treated as dependent only on the

carbamate concentration.

Protocol: Identification of Degradation Products by GC-MS

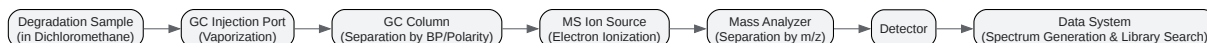
This protocol outlines a method for identifying the products of thermal or hydrolytic degradation.

Objective: To separate and identify volatile products formed during the degradation of **ethyl methylcarbamate**.

Methodology:

- Sample Preparation:
 - For Hydrolysis: After a hydrolysis reaction (as described in 4.1) has proceeded to a significant extent, neutralize the sample and extract with a suitable organic solvent like dichloromethane.[\[13\]](#)
 - For Thermal Degradation: Heat a neat sample or a solution of **ethyl methylcarbamate** in a sealed vial at a specified temperature for a set time. Allow to cool, then dissolve or dilute the residue in dichloromethane.
- GC-MS Analysis:
 - Inject the prepared sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).
 - GC Column: Use a capillary column suitable for separating polar and non-polar compounds (e.g., VF-WAX or similar).[\[14\]](#)
 - Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) to elute compounds with a range of boiling points.[\[14\]](#)
 - MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 30-300. Use Selected Ion Monitoring (SIM) for targeted quantification if necessary, monitoring characteristic ions like m/z 62 and 74.[\[15\]](#)
- Data Interpretation:

- Identify the separated components by comparing their retention times and mass spectra to those of known analytical standards and reference libraries (e.g., NIST).



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Caption: Experimental Workflow for GC-MS Product Analysis.

Relevance in Drug Design and Development

The carbamate functional group is a crucial structural motif in medicinal chemistry.[3][5] Its stability and ability to act as a hydrogen bond donor and acceptor make it an effective peptide bond surrogate.[3] This feature is exploited to improve the metabolic stability and cell permeability of drug candidates.[5] **Ethyl methylcarbamate** itself can serve as a reactive intermediate for introducing this valuable functionality into more complex molecules.[1] Understanding its reactivity, particularly its hydrolytic stability, is paramount for predicting the pharmacokinetic profile and shelf-life of carbamate-containing drugs.

Safety and Handling

Ethyl methylcarbamate requires careful handling due to its potential hazards.

- Physical Hazards:** It is a combustible liquid.[11] Keep away from open flames, hot surfaces, and sources of ignition.[11][12]
- Health Hazards:** It is suspected of causing cancer (GHS Hazard Statement H351).[11] High concentrations may have narcotic effects.[2]
- Reactivity Hazards:** It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][12] Hazardous polymerization does not occur under normal conditions.[11]

Always handle **ethyl methylcarbamate** in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and eye protection, to avoid skin and eye contact.
[12][16]

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